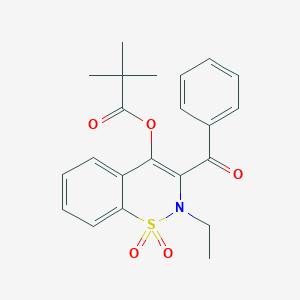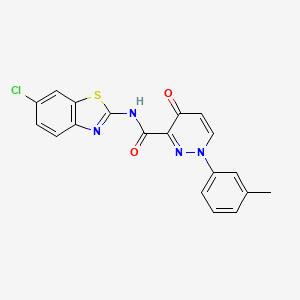
2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound with a unique structure that includes a benzothiazine ring system
Preparation Methods
The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparison with Similar Compounds
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can be compared with other similar compounds, such as:
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C22H23NO5S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H23NO5S/c1-5-23-18(19(24)15-11-7-6-8-12-15)20(28-21(25)22(2,3)4)16-13-9-10-14-17(16)29(23,26)27/h6-14H,5H2,1-4H3 |
InChI Key |
BGCOZJDKPJHTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389734.png)
![6-(4-fluorophenyl)-N-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389736.png)

![methyl {3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11389749.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11389757.png)
![10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389762.png)



![N-(furan-2-ylmethyl)-4-nitro-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11389783.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11389793.png)
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B11389795.png)
![2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11389804.png)
